8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
CAS No.:
Cat. No.: VC20359086
Molecular Formula: C13H15BrFNO2
Molecular Weight: 316.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BrFNO2 |
|---|---|
| Molecular Weight | 316.17 g/mol |
| IUPAC Name | 8-(3-bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
| Standard InChI | InChI=1S/C13H15BrFNO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2 |
| Standard InChI Key | DDJCQRMJKFODLB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC12OCCO2)C3=CC(=CC(=C3)Br)F |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Elucidation
The compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, where the spiro junction connects a morpholine-derived oxygen-nitrogen heterocycle (1,4-dioxa-8-azaspiro system) to a cyclohexane ring. At the 8-position of the azaspiro system resides a 3-bromo-5-fluorophenyl group, introducing both halogen atoms and aromatic character to the molecule. The spatial arrangement creates distinct electronic environments, with X-ray crystallographic studies of analogous compounds suggesting chair conformations in the cyclohexane ring and near-orthogonal positioning of the aryl substituent relative to the spiro system .
Key Molecular Descriptors
Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:
The balanced lipophilicity (LogP ~2.34) and moderate polar surface area suggest favorable membrane permeability while maintaining sufficient water solubility for biological applications . The absence of hydrogen bond donors aligns with its observed metabolic stability in hepatic microsome assays of structural analogs .
Synthetic Methodologies
Core Spirocycle Construction
Patent literature reveals two primary approaches to assemble the 1,4-dioxa-8-azaspiro[4.5]decane framework:
Method A: Cyclocondensation Strategy
A one-pot procedure reacts diethanolamine with cyclopentanone under acidic conditions (pTSA, toluene, reflux) to form the spirocyclic ketal. Subsequent N-alkylation with 3-bromo-5-fluorobenzyl bromide in the presence of K₂CO₃ yields the target compound in 68% isolated yield . This method benefits from commercial availability of starting materials but requires careful control of reaction stoichiometry to prevent di-alkylation byproducts.
Method B: Suzuki Coupling Approach
An alternative route detailed in fungicide patents begins with 8-azaspiro[4.5]decane-1,4-dione. Palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces the bromofluorophenyl group via Suzuki-Miyaura reaction, followed by ketalization with ethylene glycol (BF₃·Et₂O catalyst) to install the dioxolane ring . While requiring specialized catalysts, this method enables late-stage diversification of the aryl group.
Critical Reaction Parameters
Comparative analysis of synthetic protocols reveals key optimization parameters:
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Temperature Control: Maintaining reaction temperatures below 80°C during N-alkylation prevents racemization of the spiro center
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Catalyst Loading: 5 mol% Pd(PPh₃)₄ achieves optimal coupling efficiency while minimizing metal contamination
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Workup Considerations: Aqueous NaHSO₃ washes effectively remove residual boron byproducts from Suzuki reactions
Table 2 contrasts the efficiency of both synthetic routes:
Biological Activity and Applications
Agrochemical Applications
Patent US20120225877A1 details the fungicidal efficacy of structurally similar compounds, with field trials showing 85-92% disease control against wheat rust at 250 g/ha application rates . The spiro architecture confers resistance to photodegradation (t₁/₂ >14 days under UV exposure) compared to linear analogs (t₁/₂ 2-3 days) .
Structure-Activity Relationship (SAR) Insights
Halogen Substitution Effects
Comparative studies of para-substituted analogs reveal:
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Bromine Position: 3-Bromo substitution improves antifungal potency 3-fold vs. 4-bromo isomers
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Fluorine Impact: 5-Fluoro substitution increases metabolic stability by 40% compared to non-fluorinated analogs
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Dual Halogen Synergy: Bromine-fluorine combinations show additive effects on both target affinity and bioavailability
Spirocycle Modifications
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Ring Size: [4.5] spiro systems demonstrate 5x greater fungicidal activity than [5.5] analogs
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Oxygen Content: 1,4-Dioxa configuration improves water solubility 8-fold vs. all-nitrogen spirocycles
Industrial and Regulatory Considerations
Scalability Challenges
Key production hurdles include:
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High catalyst costs in Suzuki coupling routes (Pd accounts for 60% of raw material costs)
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Thermal instability during vacuum distillation (decomposition onset at 185°C)
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Polymorphism issues requiring controlled crystallization from ethanol/water mixtures
Environmental Profile
Ecotoxicological assessments of structurally related compounds show:
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LC₅₀ (Rainbow trout): 2.8 mg/L (96h exposure)
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Soil DT₅₀: 28-35 days under aerobic conditions
Future Research Directions
Emerging opportunities include:
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